molecular formula C8H12N4 B12556941 5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole CAS No. 144215-67-8

5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole

Cat. No.: B12556941
CAS No.: 144215-67-8
M. Wt: 164.21 g/mol
InChI Key: KJJZDZNNEQUYFJ-UHFFFAOYSA-N
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Description

5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of imidazoles and triazoles. These compounds are known for their diverse chemical properties and wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts, oxidizing agents like TBHP, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-b][1,2,4]triazole derivatives.

Scientific Research Applications

5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.

    1,2,4-Triazole: A five-membered ring containing three nitrogen atoms.

Uniqueness

5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole is unique due to its specific substitution pattern and the presence of both imidazole and triazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

144215-67-8

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

5-tert-butyl-1H-imidazo[1,2-b][1,2,4]triazole

InChI

InChI=1S/C8H12N4/c1-8(2,3)6-4-12-7(11-6)9-5-10-12/h4-5H,1-3H3,(H,9,10,11)

InChI Key

KJJZDZNNEQUYFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)N=CN2

Origin of Product

United States

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